molecular formula C16H11N3 B14126514 Acridine, 9-(1H-imidazol-1-yl)- CAS No. 96424-40-7

Acridine, 9-(1H-imidazol-1-yl)-

Cat. No.: B14126514
CAS No.: 96424-40-7
M. Wt: 245.28 g/mol
InChI Key: WMLCJNVGEDCRLQ-UHFFFAOYSA-N
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Description

Acridine, 9-(1H-imidazol-1-yl)- is a compound that combines the structural features of acridine and imidazole. Acridine is a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 9-(1H-imidazol-1-yl)- typically involves the reaction of 9-aminoacridine with an imidazole derivative. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for acridine, 9-(1H-imidazol-1-yl)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of acridine, 9-(1H-imidazol-1-yl)- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product but generally involve standard laboratory techniques such as refluxing and stirring .

Major Products

The major products formed from the reactions of acridine, 9-(1H-imidazol-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine-imidazole compounds .

Scientific Research Applications

Acridine, 9-(1H-imidazol-1-yl)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridine, 9-(1H-imidazol-1-yl)- is unique due to its combination of acridine and imidazole structures, which endows it with a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

96424-40-7

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

9-imidazol-1-ylacridine

InChI

InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H

InChI Key

WMLCJNVGEDCRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4

Origin of Product

United States

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